(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol
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Overview
Description
(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-bromophenol with 5-chloro-2-methoxybenzaldehyde under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) are used for halogenation, while nucleophiles like hydroxide (OH⁻) are used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromophenyl(5-chloro-2-methoxyphenyl)carboxylic acid
Reduction: 2-Bromophenyl(5-chloro-2-methoxyphenyl)methane
Substitution: 2,5-Dibromophenyl(5-chloro-2-methoxyphenyl)methanol
Scientific Research Applications
(2-Bromophenyl)(5-chloro-2-methanol): has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: is compared with other similar compounds to highlight its uniqueness:
2-Bromophenol: Similar in structure but lacks the methoxy and chlorine groups.
5-Chloro-2-methoxyphenol: Similar but lacks the bromine atom.
2-Bromophenyl(5-chloro-2-methoxyphenyl)methane: Similar but lacks the hydroxyl group.
Properties
IUPAC Name |
(2-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-18-13-7-6-9(16)8-11(13)14(17)10-4-2-3-5-12(10)15/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENPNFAXZIZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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